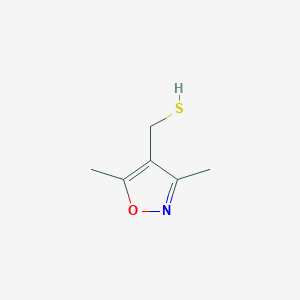

(3,5-Dimethylisoxazol-4-yl)methanethiol

描述

Overview of Isoxazole (B147169) Heterocyclic Scaffolds in Synthetic Chemistry

Isoxazole, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in synthetic and medicinal chemistry. ox.ac.uksemanticscholar.org The isoxazole ring is relatively stable and can be functionalized at various positions, allowing for the creation of diverse molecular architectures. nih.gov Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, and this structural motif is present in numerous pharmaceutical agents. acs.orgimpactfactor.org The electronic properties of the isoxazole ring can be tuned by the nature and position of its substituents, influencing the reactivity and biological interactions of the molecule. nih.gov The 3,5-dimethylisoxazole (B1293586) core, in particular, has been utilized as a key building block in the development of ligands for various biological targets, including bromodomains. ox.ac.uksemanticscholar.orgacs.org

Significance of Organosulfur Compounds and the Thiol Functionality

Organosulfur compounds play a crucial role in both biological systems and chemical synthesis. The thiol group (-SH), also known as a mercapto group, is a particularly important functional group within this class of compounds. Thiols are the sulfur analogs of alcohols and exhibit distinct chemical properties. They are generally more acidic than their alcohol counterparts and the corresponding thiolate anions (RS⁻) are excellent nucleophiles.

The thiol group can undergo a variety of chemical transformations, including alkylation, addition to unsaturated systems, and oxidation to disulfides. This versatile reactivity makes thiols valuable intermediates in organic synthesis. In biological contexts, the thiol group of the amino acid cysteine is integral to the structure and function of many proteins and enzymes.

Historical Context of Isoxazole and Thiol Chemistry Relevant to the Compound

The chemistry of isoxazoles dates back to the late 19th and early 20th centuries, with significant advancements in their synthesis and understanding of their properties occurring over the following decades. The synthesis of substituted isoxazoles has been an area of continuous development, with numerous methods established for their construction.

Similarly, the study of thiols has a long history in organic chemistry. The distinct odor of many low molecular weight thiols led to their early discovery and investigation. The development of methods for the formation and transformation of the thiol group has been a fundamental aspect of organic synthesis, enabling the preparation of a wide array of sulfur-containing molecules. The combination of these two mature fields of chemistry provides the foundation for the synthesis and study of molecules like (3,5-Dimethylisoxazol-4-yl)methanethiol.

Rationale for Research Focus on this compound

The specific research interest in this compound stems from the potential to leverage the properties of both the isoxazole ring and the thiol functionality within a single molecule. The 3,5-dimethylisoxazole moiety can act as a bioisostere for other chemical groups and can engage in specific interactions with biological targets. ox.ac.ukacs.org The thiol group, on the other hand, provides a reactive handle for further chemical modification.

This allows for the potential use of this compound as a versatile building block in the synthesis of more complex molecules. For instance, the thiol group can be alkylated to introduce a wide variety of substituents, or it can be used to attach the isoxazole scaffold to other molecules of interest, such as peptides or solid supports. The exploration of such applications drives the continued investigation into the synthesis and reactivity of this compound. While detailed research findings on the specific synthesis and applications of this compound are not extensively documented in publicly available literature, its commercial availability suggests that synthetic routes have been developed and it is being explored as an intermediate in various research and development programs. The functionalization at the 4-position of the 3,5-dimethylisoxazole ring is a known strategy for creating diverse chemical libraries, and the introduction of a methanethiol (B179389) group at this position offers a unique avenue for further chemical exploration. nih.gov

Structure

2D Structure

属性

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-4-6(3-9)5(2)8-7-4/h9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMCJLFTATZHEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dimethylisoxazol 4 Yl Methanethiol

Precursor Compounds and Starting Material Synthesis

The foundation for the synthesis of (3,5-Dimethylisoxazol-4-yl)methanethiol lies in the preparation of its direct precursor, (3,5-Dimethylisoxazol-4-yl)methanol. This alcohol is derived from 3,5-Dimethylisoxazole-4-Carboxylic Acid, which serves as a crucial starting material.

Synthesis of (3,5-Dimethylisoxazol-4-yl)methanol

The conversion of 3,5-Dimethylisoxazole-4-carboxylic acid to (3,5-Dimethylisoxazol-4-yl)methanol is achieved through a reduction reaction. A documented method for this transformation involves the use of a powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄). semanticscholar.orggoogleapis.com

In a typical laboratory procedure, a solution of 3,5-dimethylisoxazole-4-carboxylic acid in an anhydrous solvent such as Tetrahydrofuran (THF) is cooled to 0 °C. semanticscholar.org A solution of LiAlH₄ in THF is then added dropwise. semanticscholar.org The reaction mixture is subsequently allowed to warm to room temperature and stirred overnight to ensure complete conversion. semanticscholar.org The reaction is then carefully quenched, and the product is isolated to yield (3,5-dimethylisoxazol-4-yl)methanol as a clear, colorless oil in good yield (approximately 79%). semanticscholar.orggoogleapis.com Lithium Aluminum Hydride is particularly effective for this synthesis as it is capable of reducing carboxylic acids to primary alcohols, a transformation not achievable with milder reducing agents like sodium borohydride. masterorganicchemistry.comadichemistry.comwikipedia.org

Routes to 3,5-Dimethylisoxazole-4-Carboxylic Acid

The primary route to 3,5-Dimethylisoxazole-4-Carboxylic Acid involves the hydrolysis of its corresponding ester, typically ethyl 3,5-dimethylisoxazole-4-carboxylate. This saponification reaction is a standard and high-yielding procedure. chemicalbook.com

The process consists of treating the ethyl ester with a strong base, such as sodium hydroxide (NaOH), in a mixed solvent system of tetrahydrofuran (THF), methanol (MeOH), and water. chemicalbook.com The reaction mixture is stirred at room temperature for several hours (e.g., 8 hours) to ensure complete hydrolysis of the ester functionality. chemicalbook.com Following the reaction, the organic solvents are removed under reduced pressure. The remaining aqueous solution is then acidified, typically with hydrochloric acid (HCl), to a pH of 2. chemicalbook.com This protonation step causes the carboxylic acid to precipitate out of the solution as a white solid. The product is then collected by filtration, washed with water, and dried, affording 3,5-dimethylisoxazole-4-carboxylic acid in high yield (approximately 94%). chemicalbook.com

Thiolation Reactions of (3,5-Dimethylisoxazol-4-yl)methanol

The final step in the synthesis of this compound is the conversion of the hydroxyl group of (3,5-Dimethylisoxazol-4-yl)methanol into a thiol group. This oxygen/sulfur exchange is effectively carried out using a specialized thionating agent.

Application of Lawesson's Reagent for O/S Exchange

Lawesson's reagent, or 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is the designated reagent for converting the precursor alcohol into the target thiol. semanticscholar.orggoogleapis.com This reagent is widely used in organic synthesis for the thionation of various functional groups, including the direct conversion of alcohols to thiols. semanticscholar.orggoogleapis.com

A specific protocol for the synthesis of this compound involves dissolving the precursor, (3,5-dimethylisoxazol-4-yl)methanol, in toluene. semanticscholar.orggoogleapis.com Lawesson's reagent is then added to this solution at room temperature. semanticscholar.orggoogleapis.com The mixture is heated to an elevated temperature, for instance 80 °C, and stirred for an extended period, such as 24 hours, to drive the reaction to completion. semanticscholar.orggoogleapis.com The resulting product is a light yellow oil, which can be purified by column chromatography. semanticscholar.orggoogleapis.com

The efficiency of the conversion of alcohols to thiols using Lawesson's reagent is dependent on several factors, including solvent, temperature, and reaction time. Optimization of these parameters is key to maximizing yield and minimizing side products.

| Parameter | Condition | Rationale / Observation |

| Solvent | Toluene | A common high-boiling, non-polar solvent that is effective for this transformation. semanticscholar.orggoogleapis.com Other solvents like 1,2-dimethoxyethane (DME) have also been used. |

| Temperature | 80 °C to Reflux | Heating is generally required to drive the reaction forward. While some reactions can proceed at room temperature, yields are often improved at higher temperatures. semanticscholar.orggoogleapis.com |

| Reagent Stoichiometry | ~0.55 equivalents | Typically, slightly more than 0.5 molar equivalents of Lawesson's reagent are used per mole of alcohol, as the reagent provides two sulfur-transferring units. semanticscholar.orggoogleapis.com |

| Reaction Time | 24 hours | The reaction can be slow, often requiring prolonged stirring to achieve complete conversion of the starting material. semanticscholar.orggoogleapis.com |

| Atmosphere | Inert (e.g., Argon) | While not always explicitly stated, conducting the reaction under an inert atmosphere can prevent oxidation of the resulting thiol. |

The mechanism of Lawesson's reagent involves the dissociation of its central four-membered phosphorus-sulfur ring into two reactive dithiophosphine ylide molecules (R-PS₂). These ylides are the active species in the thionation process.

Exploration of Alternative Thiolation Protocols

The synthesis of thiols from other functional groups is a cornerstone of organosulfur chemistry. While direct conversion of alcohols to thiols is common, alternative protocols offer solutions for substrates where direct methods may be inefficient or lead to side reactions. These alternative pathways often involve the transformation of functional groups like carbamates or thiocyanates into the desired thiol.

Phosphorus pentasulfide (P₄S₁₀, often written as P₂S₅) is a versatile and widely employed reagent in organic synthesis for thionation reactions. nih.gov It provides an effective method for converting various oxygen-containing functional groups into their sulfur analogs. Recent research has highlighted its utility in novel, indirect routes for thiol synthesis that could be applicable to the formation of this compound.

One such indirect method involves the conversion of primary carbamates into thiols. organic-chemistry.orgscispace.com This approach is significant as it provides a pathway from alcohols, via their carbamate derivatives, to thiols. organic-chemistry.orgorganic-chemistry.org The reaction is typically carried out by refluxing the primary carbamate with phosphorus pentasulfide in a solvent like toluene. organic-chemistry.orgscispace.com This method has been shown to be effective for a variety of carbamates, with good yields and avoidance of disulfide formation. organic-chemistry.org While other thionating agents like Lawesson's reagent were found to be ineffective for this specific carbamate-to-thiol conversion, P₂S₅ proved successful. organic-chemistry.org

Another established protocol is the conversion of organic thiocyanates to the corresponding thiols using phosphorus pentasulfide. nih.gov This method is advantageous as it operates under non-reductive conditions, avoiding the harsh or expensive reducing agents required by traditional methods. nih.gov The reaction proceeds efficiently in refluxing toluene, offering a direct, single-step procedure. nih.govresearchgate.net This provides an alternative indirect route for synthesizing thiols from alkyl halides or alcohols, which can be first converted to their thiocyanate derivatives. nih.gov

Table 1: Thiol Synthesis using Phosphorus Pentasulfide (P₂S₅)

| Starting Material | Reagent | Typical Conditions | Product | Key Advantage |

|---|---|---|---|---|

| Primary Carbamate | P₂S₅ | Refluxing Toluene | Thiol | Indirect route from alcohols; avoids disulfide formation. organic-chemistry.org |

Beyond phosphorus pentasulfide, other sulfuration agents are prominent in thiol synthesis. For the direct conversion of an alcohol to a thiol, Lawesson's reagent is a notable example. In the synthesis of this compound itself, a documented method involves treating the precursor, (3,5-dimethylisoxazol-4-yl)methanol, with Lawesson's reagent. semanticscholar.org The reaction is performed in toluene at an elevated temperature (80 °C), demonstrating a direct and effective conversion of the hydroxyl group to a thiol group. semanticscholar.org

Other reagents have been developed for specific sulfation or sulfur-transfer reactions, although their direct applicability to thiol synthesis from common precursors may vary. For instance, the SO₃-Pyridine complex is often used for sulfation of carbohydrates, while sulfamic acid can be used for preparing alcohol sulfates. nih.gov While these reagents are crucial for creating sulfate esters, they are not typically employed for the direct synthesis of thiols. The 1,4-addition of sulfur nucleophiles to unsaturated compounds, known as the sulfa-Michael addition, represents another major strategy for forming C-S bonds, though this involves carbon-carbon bond unsaturation in the substrate. acs.org

Purification Strategies for this compound

The purification of thiols requires careful consideration of their potential for oxidation into disulfides. The choice of method depends on the compound's physical properties, such as volatility and stability, as well as the nature of the impurities present.

Chromatographic Purification Techniques

Column chromatography is a widely used and effective method for the purification of thiols, including this compound.

Silica Gel Chromatography : This is the most common chromatographic technique. For the purification of this compound, a crude reaction mixture has been purified by loading it directly onto a silica gel (SiO₂) column. semanticscholar.org When purifying thiols on silica, a key concern is the potential for on-column oxidation to the corresponding disulfide. To mitigate this, it is often recommended to work quickly and under slightly acidic conditions, for example, by adding a small amount of acetic or formic acid to the eluent, as thiols are generally more stable against oxidation at a lower pH. reddit.comchemicalforums.com

Covalent Chromatography : This specialized technique is useful for selectively separating thiol-containing compounds. gbiosciences.com It utilizes a resin, such as thiopropyl resin, which contains an active 2-pyridyl disulfide group. Thiol-containing molecules in the sample react with the resin to form a covalent disulfide bond, effectively immobilizing them on the column while non-thiol impurities are washed away. gbiosciences.com The desired thiol can then be eluted by adding a reducing agent to break the disulfide bond. gbiosciences.com

High-Performance Liquid Chromatography (HPLC) : HPLC offers high-resolution separation and is suitable for both purification and analysis of thiols. creative-proteomics.com When coupled with detectors like mass spectrometry (MS), it allows for precise identification and quantification. creative-proteomics.comnih.gov Derivatization of the thiol group is sometimes employed to enhance detection and improve chromatographic separation. researchgate.net

Centrifugal Column Chromatography : This rapid technique can be used to separate low molecular weight thiols from other components, such as proteins, using a gel filtration matrix like Sephadex G-25. nih.gov

Table 2: Comparison of Chromatographic Techniques for Thiol Purification

| Technique | Stationary Phase/Principle | Key Advantages | Considerations |

|---|---|---|---|

| Silica Gel Chromatography | Silica Gel | Widely applicable, scalable. semanticscholar.org | Risk of oxidation to disulfide; may require acidic eluent. chemicalforums.com |

| Covalent Chromatography | Thiopropyl Resin | High specificity for thiol-containing molecules. gbiosciences.com | Requires specific resin and elution with reducing agents. gbiosciences.com |

| HPLC | Various (e.g., C18) | High resolution, suitable for analysis and purification. creative-proteomics.com | Can require derivatization for optimal results. researchgate.net |

| Centrifugal Column Chromatography | Gel Filtration Matrix | Rapid separation. nih.gov | Typically used for separating small molecules from macromolecules. nih.gov |

Distillation and Crystallization Approaches

Distillation and crystallization are purification methods based on the physical properties of the compound and are particularly relevant for volatile or solid thiols.

Distillation : For volatile thiols, distillation can be an effective purification method. sevenfifty.com Since many low-molecular-weight thiols are liquids with characteristic boiling points, fractional distillation under atmospheric or reduced pressure can separate them from less volatile impurities. A specialized technique known as "stripping crystallization" or "distillation freezing" combines distillation with crystallization. iscientific.org This method is used for mixtures with very close boiling points and operates under triple-point conditions, allowing for the simultaneous vaporization of more volatile components and crystallization of the target compound. iscientific.org This can yield very pure crystals without the need for subsequent filtration. iscientific.org

Crystallization : Crystallization is a fundamental technique for purifying solid compounds. iscientific.org It involves dissolving the crude material in a suitable solvent and allowing pure crystals to form as the solution cools or the solvent evaporates. The purity of the final product is often very high. The effectiveness of crystallization depends on finding a solvent system in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature, while impurities remain in solution.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (3,5-dimethylisoxazol-4-yl)methanol |

| Phosphorus pentasulfide |

| Lawesson's reagent |

| Toluene |

| Formic acid |

| Acetic acid |

Chemical Reactivity and Transformations of 3,5 Dimethylisoxazol 4 Yl Methanethiol

Nucleophilic Reactions of the Thiol Moiety

The sulfur atom of the thiol group in (3,5-Dimethylisoxazol-4-yl)methanethiol possesses lone pairs of electrons, rendering it nucleophilic. Its reactivity is significantly enhanced upon deprotonation to the corresponding thiolate anion, which can be achieved with a suitable base. This increased nucleophilicity allows the thiolate to readily participate in substitution and addition reactions.

Alkylation of the thiol group is a fundamental transformation that leads to the formation of thioethers (sulfides). This reaction typically proceeds via a nucleophilic substitution mechanism where the sulfur atom attacks an electrophilic carbon center, displacing a leaving group.

This compound can react with halogenated electrophiles, such as compounds containing a chloromethyl group, to form the corresponding thioether. In this SN2 reaction, the nucleophilic sulfur atom attacks the electrophilic carbon bearing the halogen, displacing the halide ion. A patent for small molecule inhibitors describes a specific example of this transformation where this compound is reacted with a complex chlorinated electrophile to form a new C-S bond google.com.

The efficiency of thioether formation is greatly improved by the use of a base to deprotonate the thiol, generating the more nucleophilic thiolate anion. Strong bases such as sodium hydride (NaH) are effective for this purpose. A documented synthesis involves the treatment of this compound with a suspension of NaH in an anhydrous solvent like tetrahydrofuran (THF) at 0 °C google.com. The resulting sodium thiolate slurry is then reacted with an electrophile, such as 2-chloro-l-(3-(o-tolyl)-8-azabicyclo[3.2.1]octane, to yield the desired thioether product google.com.

The reaction proceeds in two main steps:

Deprotonation: The hydride ion from NaH abstracts the acidic proton from the thiol group, forming the sodium (3,5-dimethylisoxazol-4-yl)methanethiolate salt and hydrogen gas.

Nucleophilic Attack: The thiolate anion then acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the chloride leaving group to form the thioether.

| Reactant 1 | Base | Electrophile | Product |

| This compound | NaH | 2-chloro-l-(3-(o-tolyl)-8-azabicyclo[3.2.1]octane | 2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-l-(3-(o-tolyl)-8-azabicyclo[3.2.1]octane |

While no specific stereochemical studies involving this compound were found, the principles of SN2 reactions apply. If the halogenated electrophile has a chiral center at the site of substitution, the reaction is expected to proceed with an inversion of stereochemistry. This is a hallmark of the SN2 mechanism, where the nucleophile attacks the carbon atom from the side opposite to the leaving group.

Although specific examples involving this compound are not documented in the searched literature, thiols are well-known to undergo Michael (1,4-conjugate) addition reactions. In this type of reaction, the thiol, typically activated as a thiolate by a base, adds to an α,β-unsaturated carbonyl compound (a Michael acceptor). The reaction is driven by the formation of a stable enolate intermediate. It is highly probable that this compound would act as a competent Michael donor in the presence of suitable acceptors like acrylates, enones, or maleimides, especially under basic conditions which increase the concentration of the reactive thiolate anion nih.gov.

Thiol-ene and thiol-yne reactions are powerful "click chemistry" transformations that form thioethers via the addition of a thiol across a double (ene) or triple (yne) bond. These reactions can be initiated by radicals (e.g., using a photoinitiator and UV light) or can proceed via a nucleophilic (Michael addition) pathway.

Thiol-Ene Reaction : This involves the addition of a thiol to an alkene, typically proceeding via a free-radical mechanism to yield an anti-Markovnikov addition product.

Thiol-Yne Reaction : This reaction involves the addition of a thiol to an alkyne. A key feature is that one alkyne can react with two thiol molecules, leading to a double addition product.

These reactions are characterized by high yields, stereoselectivity, and tolerance of a wide range of functional groups. While no specific studies report the use of this compound in thiol-ene or thiol-yne reactions, its thiol functionality makes it a suitable candidate for such transformations. This presents a potential, though currently undocumented, pathway for the synthesis of advanced polymers, materials, and bioconjugates derived from this isoxazole (B147169) scaffold.

Thioether Formation via Alkylation Reactions

Oxidation Reactions of the Thiol Group

The thiol group of this compound is susceptible to oxidation, yielding a variety of sulfur-containing functional groups with progressively higher oxidation states. The most common of these transformations are the formation of sulfoxides, sulfones, and disulfides.

The controlled oxidation of this compound can lead to the formation of the corresponding sulfoxide, (3,5-Dimethylisoxazol-4-yl)methylsulfinylmethane. This transformation is typically achieved using mild oxidizing agents to prevent over-oxidation to the sulfone. Common reagents for this purpose include one equivalent of hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The reaction is generally carried out at low temperatures to enhance selectivity. While specific studies on the oxidation of this compound to its sulfoxide are not extensively documented, the oxidation of similar alkyl thiols is a well-established synthetic procedure.

Further oxidation of the thiol group, or the intermediate sulfoxide, yields the corresponding sulfone, (3,5-Dimethylisoxazol-4-yl)methylsulfonylmethane. This transformation requires stronger oxidizing conditions than the formation of sulfoxides. Typically, an excess of a potent oxidizing agent such as hydrogen peroxide, potassium permanganate, or m-CPBA is employed.

The synthesis of a related compound, 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, has been reported, which involved the initial sulfochlorination of 3,5-dimethylisoxazole (B1293586) to produce 3,5-dimethylisoxazole-4-sulfonyl chloride nih.gov. This successful synthesis of a sulfonyl derivative at the 4-position of the 3,5-dimethylisoxazole ring underscores the feasibility and stability of such oxidized sulfur linkages at this position. The general reaction for the oxidation of a thiol to a sulfone is presented in Table 1.

| Reactant | Oxidizing Agent | Product |

| This compound | Excess H₂O₂ or m-CPBA | (3,5-Dimethylisoxazol-4-yl)methylsulfonylmethane |

Table 1: General Scheme for the Formation of Sulfones from Thiols

In the presence of mild oxidizing agents or under basic conditions, thiols can undergo oxidative coupling to form disulfides. For this compound, this reaction would yield bis((3,5-dimethylisoxazol-4-yl)methyl) disulfide. This dimerization can be facilitated by a variety of reagents, including iodine, hydrogen peroxide, or even atmospheric oxygen, often catalyzed by metal ions. This reaction is a common and facile transformation for many thiols.

Reactions Involving the Isoxazole Heterocycle

The 3,5-dimethylisoxazole ring is an aromatic heterocycle and, as such, can undergo reactions characteristic of aromatic systems. However, its reactivity is influenced by the presence of the two methyl groups and the methanethiol (B179389) substituent at the 4-position. The inherent stability of the 3,5-disubstituted isoxazole ring makes it a versatile scaffold in synthetic chemistry clockss.org.

The isoxazole ring is considered an electron-deficient aromatic system, which generally makes it less reactive towards electrophilic aromatic substitution compared to benzene. However, the two electron-donating methyl groups at the 3- and 5-positions increase the electron density of the ring, thereby activating it for such reactions. Electrophilic substitution, such as halogenation, can occur on the isoxazole ring. For instance, the C-4 halogenation of 3,5-diarylisoxazoles using N-halosuccinimides has been demonstrated researchgate.net. Given that the 4-position in this compound is already substituted, electrophilic attack would be directed to other available positions on the ring, though this is less common.

Nucleophilic aromatic substitution on the isoxazole ring typically requires the presence of a good leaving group and is facilitated by electron-withdrawing substituents. In the case of this compound, the absence of such activating groups makes direct nucleophilic substitution on the ring challenging. However, should a derivative with a suitable leaving group at a reactive position be prepared, such as a 4-halo-3,5-dimethylisoxazole, nucleophilic displacement would be a plausible transformation.

A characteristic reaction of the isoxazole ring is its propensity to undergo ring-opening reactions under certain conditions, owing to the relatively weak N-O bond. This cleavage can be initiated by various stimuli, including reductive conditions or treatment with a base.

Reductive cleavage of the N-O bond in isoxazoles is a well-established transformation that can be achieved using various reagents, such as catalytic hydrogenation (e.g., with Raney nickel or palladium on carbon), or dissolving metal reductions nih.gov. For 3,5-dimethylisoxazole, reductive ring cleavage has been observed upon irradiation in the presence of triethylamine rsc.org. The interaction of 3,5-disubstituted isoxazoles with low-valent titanium reagents also leads to the reductive cleavage of the heterocycle researchgate.net. These methods typically lead to the formation of β-aminoenones.

Base-promoted ring-opening is another important reactive pathway for isoxazoles, particularly for those with electron-withdrawing groups or specific substitution patterns that facilitate deprotonation and subsequent rearrangement beilstein-journals.org. While the 3,5-dimethylisoxazole ring is relatively stable, strong basic conditions could potentially initiate ring cleavage.

| Reaction Type | Reagents/Conditions | Expected Product Type |

| Reductive Cleavage | H₂/Catalyst (e.g., Raney Ni), Ti(Oi-Pr)₄/EtMgBr | β-aminoenone derivative |

| Base-Promoted Opening | Strong Base (e.g., NaOEt) | Rearranged open-chain products |

Table 2: Potential Ring-Opening Reactions of the Isoxazole Moiety

Catalytic Hydrogenation and Reduction of the Isoxazole Ring

The catalytic hydrogenation of the isoxazole ring is a significant transformation that typically results in the cleavage of the heterocyclic system. While specific studies detailing the catalytic hydrogenation of this compound are not prevalent in the reviewed literature, the reactivity of the 3,5-disubstituted isoxazole core provides a strong basis for predicting its behavior.

The isoxazole ring, despite being an aromatic heterocycle, possesses a chemically labile N-O bond. This bond is susceptible to reductive cleavage under various catalytic hydrogenation conditions. clockss.org This process is a common and effective method for opening the isoxazole ring to yield β-amino enones. clockss.org The reaction proceeds with high efficiency, and typically, the β-amino enone is the sole product. clockss.org

A range of catalysts are effective for this transformation, with palladium-on-carbon (Pd/C), platinum black, and Raney nickel being the most commonly employed. clockss.orgthieme-connect.com The reaction is often carried out under mild conditions of temperature and pressure. clockss.org In contrast to its susceptibility to reduction, the isoxazole ring is generally stable against many oxidizing agents, acids, and bases. clockss.org

For substituted isoxazoles, such as 3-(2-nitrophenyl)isoxazoles, catalytic hydrogenation using Pd/C can lead to the reduction of the substituent (e.g., a nitro group to an amino group) alongside concomitant cleavage and rearrangement of the isoxazole ring to form different heterocyclic systems, such as 4-aminoquinolines. thieme-connect.com This highlights that the ultimate products of hydrogenation can be influenced by other functional groups present in the molecule. The reduction of 3,5-disubstituted isoxazoles has been explored using both catalytic hydrogenation and other methods, such as using iron powder, indicating a continued interest in the reductive transformations of this scaffold. morressier.com

Table 1: General Conditions for Catalytic Hydrogenation of the Isoxazole Ring

| Catalyst | Typical Substrate | Primary Product | Reference |

| Raney Nickel | 3,5-Disubstituted Isoxazole | β-Amino Enone | clockss.org |

| Palladium on Carbon (Pd/C) | 3,5-Disubstituted Isoxazole | β-Amino Enone | clockss.org |

| Palladium on Carbon (Pd/C) | 3-(2-Nitrophenyl)isoxazole | 4-Aminoquinoline | thieme-connect.com |

| Platinum Black | 3,5-Disubstituted Isoxazole | β-Amino Enone | clockss.org |

Reactivity of Methyl Groups on the Isoxazole Ring

The methyl groups at the C3 and C5 positions of the this compound backbone are active sites for a variety of chemical transformations. Their reactivity stems from the acidity of their protons, which can be abstracted by strong bases to generate nucleophilic carbanions.

Research on the parent 3,5-dimethylisoxazole shows that deprotonation and subsequent alkylation are regioselective. The 5-methyl group is preferentially deprotonated and functionalized over the 3-methyl group. colab.ws This differential reactivity allows for the specific synthesis of C5-substituted isoxazoles. Upon treatment with a second equivalent of a strong base, the 3-methyl group can also be functionalized. colab.ws

Strong bases such as alkali amides (e.g., sodium amide, lithium amide) in liquid ammonia are commonly used to generate the isoxazolyl carbanion. colab.ws This nucleophile readily reacts with a range of electrophiles. For instance, reaction with ketones and aldehydes yields 3-methyl-5-(2-hydroxyalkyl)isoxazoles, while reaction with esters like methyl benzoate produces β-ketones, such as 3-methyl-5-(benzoylmethyl)isoxazole. colab.ws

The reactivity of these methyl groups is significantly influenced by the nature of the substituent at the C4 position. The presence of a strong electron-withdrawing group, such as a nitro group in 3,5-dimethyl-4-nitroisoxazole, enhances the acidity of the methyl protons. This increased acidity facilitates the formation of a stabilized carbanion, which can then act as a vinylogous pronucleophile. nih.govresearchgate.net This enhanced reactivity enables the participation of the methyl groups in reactions such as:

Knoevenagel condensation researchgate.net

Vinylogous Henry-type (nitroaldol) reactions researchgate.net

Mannich reactions researchgate.net

Michael additions researchgate.net

Allylic-allylic alkylation with Morita–Baylis–Hillman carbonates nih.gov

Given that this compound possesses a substituent at the C4 position, the reactivity of its methyl groups is expected to be modulated in a similar fashion, although the specific electronic effect of the methanethiol group would determine the precise nature and extent of this modulation.

Table 2: Representative Reactions of Methyl Groups in 3,5-Dimethylisoxazole Derivatives

| Base | Electrophile | Product Type | Reference |

| Sodium Amide (NaNH₂) | Methyl Benzoate | 3-Methyl-5-(benzoylmethyl)isoxazole | colab.ws |

| Lithium Amide (LiNH₂) | Ethyl Acetate | 3-Methyl-5-acetonylisoxazole | colab.ws |

| Alkali Amide | Ketones / Aldehydes | 3-Methyl-5-(2-hydroxyalkyl)isoxazoles | colab.ws |

| Alkali Amide | Benzonitrile | 3-Methyl-5-(2-aminostyryl)isoxazole | colab.ws |

| Not specified | Morita-Baylis-Hillman Carbonates | Allylic-allylic alkylation product | nih.gov |

Synthesis and Chemical Characterization of Derivatives and Analogues of 3,5 Dimethylisoxazol 4 Yl Methanethiol

Derivatives Formed via the Thiol Group

The thiol group of (3,5-Dimethylisoxazol-4-yl)methanethiol serves as a versatile anchor for the synthesis of a variety of derivatives through reactions such as S-alkylation and oxidation.

Carboxylic Acid Derivatives (e.g., 2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)acetic acid)

The synthesis of carboxylic acid derivatives is a common strategy to introduce a functional handle for further modification, such as amide bond formation. A key example is 2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)acetic acid. This compound is typically synthesized through the S-alkylation of this compound with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. The base deprotonates the thiol, forming a thiolate anion, which then acts as a nucleophile, displacing the halide to form a new carbon-sulfur bond.

The reaction proceeds as follows:

Step 1: Deprotonation of the thiol using a suitable base (e.g., sodium hydroxide, potassium carbonate) in a polar solvent.

Step 2: Nucleophilic attack of the resulting thiolate on the alpha-carbon of the haloacetic acid.

Step 3: Acidic workup to protonate the carboxylate, yielding the final carboxylic acid product.

This synthetic route provides a straightforward method for obtaining the desired thioacetic acid derivative, a key intermediate for further functionalization.

Table 1: Physicochemical Properties of 2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)acetic acid

| Property | Value |

|---|---|

| CAS Number | 446830-00-8 |

| Molecular Formula | C₈H₁₁NO₃S |

| Molecular Weight | 217.24 g/mol |

| Appearance | Solid |

| Purity | Typically >95% |

Amide Linkages via Peptide Coupling Reagents (e.g., T3P)

The carboxylic acid functional group of 2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)acetic acid is readily converted into a wide array of amides using peptide coupling reagents. Propanephosphonic acid anhydride (T3P) has emerged as a particularly effective reagent for this transformation due to its high efficiency, mild reaction conditions, and the easy removal of by-products. rxweb-prd.comribbitt.com T3P activates the carboxylic acid, facilitating nucleophilic attack by a primary or secondary amine to form the amide bond. ribbitt.com

The general procedure involves mixing the carboxylic acid, an amine, and a non-nucleophilic base (such as triethylamine or diisopropylethylamine) in an appropriate aprotic solvent (e.g., ethyl acetate, dichloromethane). rxweb-prd.comcore.ac.uk T3P® is then added, often as a solution in a suitable solvent, to initiate the coupling. The reaction mechanism involves the formation of a mixed anhydride intermediate, which is highly reactive towards the amine. nih.gov An advantage of using T3P is the low degree of epimerization observed when coupling chiral substrates. rxweb-prd.comribbitt.com The by-products are water-soluble phosphonic acids, which are easily removed during aqueous workup. nih.gov

Table 2: Representative T3P-Mediated Amide Coupling Reaction

| Reactant 1 | Reactant 2 | Reagent | Base | Solvent | Product |

|---|

Sulfonyl Derivatives

Modification of the thiol group can also be achieved through oxidation to form sulfonyl derivatives. For instance, the synthesis of 4-((chlorosulfonyl)methyl)-3,5-dimethylisoxazole can be envisioned from the parent thiol. However, a more direct route involves the sulfochlorination of the 3,5-dimethylisoxazole (B1293586) ring itself. The electron-donating methyl groups at the 3- and 5-positions activate the C4 position of the isoxazole (B147169) ring towards electrophilic substitution.

Studies have shown that 3,5-dimethylisoxazole can be effectively sulfochlorinated at the 4-position. This reaction provides a direct pathway to 3,5-dimethylisoxazole-4-sulfonyl chloride. This sulfonyl chloride is a reactive intermediate that can be coupled with various nucleophiles, such as amines, to form sulfonamides. For example, the reaction of 3,5-dimethylisoxazole-4-sulfonyl chloride with the alkaloid cytisine has been reported to produce the corresponding sulfonamide derivative, 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, under mild conditions in the presence of pyridine.

Structural Modifications of the Isoxazole Ring System

The isoxazole scaffold itself can be modified to produce a variety of analogues, either by altering the substituents on the ring or by changing their positions to create isomers.

Analogues with Varied Alkyl Substituents on the Isoxazole Ring

The synthesis of isoxazole analogues with different alkyl groups at the C3 and C5 positions is typically achieved by selecting appropriate starting materials in classical isoxazole syntheses. The most common method is the condensation of a 1,3-dicarbonyl compound with hydroxylamine. nih.gov By varying the R groups of the starting diketone (R¹-CO-CH₂-CO-R²), a wide range of 3,5-disubstituted isoxazoles can be prepared. For example, using a different β-diketone in place of acetylacetone (which forms the 3,5-dimethyl derivative) would result in isoxazoles with different alkyl or aryl substituents.

Modern synthetic methods, such as copper-catalyzed [3+2] cycloaddition reactions between in-situ generated nitrile oxides and terminal alkynes, also offer a high degree of flexibility and regioselectivity for producing 3,5-disubstituted isoxazoles. organic-chemistry.org

Table 3: Examples of Isoxazole Analogues from Different 1,3-Dicarbonyl Precursors

| 1,3-Dicarbonyl Precursor | Resulting C3-Substituent | Resulting C5-Substituent |

|---|---|---|

| Acetylacetone | Methyl | Methyl |

| Benzoylacetone | Phenyl | Methyl |

| Dibenzoylmethane | Phenyl | Phenyl |

Isomeric Isoxazole Derivatives

The synthesis of isomeric isoxazole derivatives, where the substituents are arranged differently around the ring, requires careful control of regioselectivity. The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydroxylamine can often lead to a mixture of regioisomers. rsc.org However, methodologies have been developed to control the outcome of the cyclocondensation.

For example, the use of β-enamino diketones as precursors and varying reaction conditions (such as solvent, temperature, and the use of Lewis acids like BF₃·OEt₂) can selectively yield different isomers, including 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazoles. nih.govrsc.orgrsc.org By carefully selecting the appropriate synthetic strategy, it is possible to direct the synthesis towards a specific, desired isomeric product, allowing for a systematic exploration of the chemical space around the isoxazole core. rsc.orgrsc.org

Table 4: Potential Isomeric Scaffolds

| Isomer Type | Substitution Pattern | General Synthetic Precursor |

|---|---|---|

| 3,5-Disubstituted | Substituents at C3 and C5 | Symmetrical or Unsymmetrical 1,3-Diketone |

| 4,5-Disubstituted | Substituents at C4 and C5 | β-Enamino Diketone under specific conditions |

| 3,4-Disubstituted | Substituents at C3 and C4 | β-Enamino Diketone under different conditions |

Heteroatom Replacement in the Isoxazole Ring

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile pharmacophore found in numerous approved drugs. rsc.orgresearchgate.net Its stability and electronic properties are intricately linked to the nature and arrangement of these heteroatoms. The strategic replacement of the oxygen or nitrogen atom with other heteroatoms, such as sulfur or another nitrogen atom, can lead to the formation of isosteric analogues like thiazoles and pyrazoles, respectively. These transformations can significantly alter the compound's hydrogen bonding capacity, metabolic stability, and interaction with biological targets.

While direct heteroatom replacement on the this compound molecule has not been extensively documented in publicly available literature, established synthetic methodologies for the conversion of isoxazoles to other heterocycles can be applied. One common approach involves the reductive cleavage of the N-O bond of the isoxazole ring, followed by cyclization with an appropriate reagent.

For instance, the conversion of an isoxazole to a pyrazole analogue can be envisioned. This transformation typically involves the ring-opening of the isoxazole to an enaminone intermediate, followed by condensation with hydrazine. nih.govnih.gov For this compound, this would theoretically proceed by initial reduction to open the isoxazole ring, yielding a β-ketothioamide precursor, which could then be cyclized with a hydrazine derivative. This process would replace the isoxazole's oxygen with a second nitrogen atom, affording a pyrazole.

Similarly, the synthesis of a thiazole analogue, where the isoxazole oxygen is replaced by a sulfur atom, can be proposed based on known isoxazole-to-thiazole transformations. nih.govresearchgate.net Such a conversion might involve a multi-step sequence starting with the cleavage of the isoxazole ring to an appropriate intermediate that can then be treated with a sulfur source, like Lawesson's reagent or phosphorus pentasulfide, to construct the thiazole ring.

The following table illustrates the hypothetical structures of pyrazole and thiazole analogues derived from this compound.

| Starting Material | Potential Analogue | Heteroatom Change |

| This compound | (3,5-Dimethyl-1H-pyrazol-4-yl)methanethiol | Oxygen to Nitrogen |

| This compound | (2,4-Dimethylthiazol-5-yl)methanethiol | Oxygen to Sulfur |

Note: The structures and synthetic pathways described in this section are based on established chemical principles for isoxazole ring transformations and represent potential routes to analogues of this compound.

Expansion of Chemical Diversity through Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govmdpi.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent in drug discovery for creating peptide-like scaffolds.

The thiol group of this compound makes it an interesting candidate for participation in certain MCRs, either directly or after functionalization. While specific examples utilizing this exact thiol in MCRs are not readily found in the literature, its structural motifs are present in molecules that have been successfully employed in such reactions.

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like scaffold. researchgate.netresearchgate.net this compound could be incorporated into a Ugi reaction by first modifying it to contain one of the requisite functional groups. For example, the thiol could be alkylated with a halo-carboxylic acid to form a carboxylic acid component. This new derivative could then participate in a Ugi reaction with an aldehyde, an amine, and an isocyanide to generate a diverse library of compounds, each bearing the (3,5-dimethylisoxazol-4-yl)methylthio moiety.

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy carboxamide. rsc.org Similar to the Ugi reaction, this compound would need to be functionalized to participate. By converting the thiol to a carboxylic acid, it could be used as the acid component in a Passerini reaction, leading to the formation of a variety of α-acyloxy carboxamides containing the isoxazole scaffold. Research has shown the successful use of various heterocyclic N-formamides, including those derived from isoxazoles, in Passerini-type reactions, highlighting the compatibility of the isoxazole ring system with these transformations. rsc.org

The following table provides a conceptual illustration of how this compound, after conversion to a carboxylic acid derivative, could be used in Ugi and Passerini reactions to generate diverse products.

Table of Potential MCR Products from a this compound-derived Carboxylic Acid

| MCR Type | Reactants | General Product Structure |

| Ugi Reaction | (3,5-Dimethylisoxazol-4-yl)methylthioacetic acid, Aldehyde (R¹CHO), Amine (R²NH₂), Isocyanide (R³NC) | |

| Passerini Reaction | (3,5-Dimethylisoxazol-4-yl)methylthioacetic acid, Aldehyde (R¹CHO), Isocyanide (R²NC) |

Note: The product structures are generalized to show the incorporation of the (3,5-dimethylisoxazol-4-yl)methylthio moiety into the MCR scaffolds. R¹, R², and R³ represent variable groups from the other reaction components, which would lead to a library of diverse compounds.

Spectroscopic and Advanced Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of organic molecules, providing granular insights into the chemical environment of individual atoms.

¹H NMR Spectral Interpretation and Assignment

While a publicly available, detailed interpretation of the ¹H NMR spectrum for (3,5-Dimethylisoxazol-4-yl)methanethiol is not readily found in the surveyed literature, a hypothetical analysis based on established chemical shift principles can be proposed. The spectrum is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule.

Key expected resonances would include two singlets for the non-equivalent methyl groups attached to the isoxazole (B147169) ring at positions 3 and 5. A singlet for the methylene (B1212753) (-CH₂-) protons of the methanethiol (B179389) group is also anticipated. The proton of the thiol (-SH) group would likely appear as a broad singlet, and its chemical shift could be influenced by factors such as solvent and concentration.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| C3-CH₃ | ~2.2-2.4 | s | 3H |

| C5-CH₃ | ~2.2-2.4 | s | 3H |

| -CH₂-SH | ~3.5-3.7 | s | 2H |

| -SH | Variable (broad) | s | 1H |

¹³C NMR Spectral Interpretation and Assignment

Similarly, a detailed experimental ¹³C NMR spectrum for this compound is not available in the public domain. However, based on the molecular structure, one can predict the expected carbon resonances. The spectrum should display signals for the two distinct methyl carbons, the methylene carbon, and the four carbons of the isoxazole ring (two quaternary carbons bonded to methyl groups, one quaternary carbon at position 4, and the carbon of the C=N-O moiety).

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3-CH₃ | ~10-15 |

| C5-CH₃ | ~10-15 |

| -CH₂-SH | ~20-25 |

| C4 (isoxazole) | ~110-115 |

| C5 (isoxazole) | ~160-165 |

| C3 (isoxazole) | ~165-170 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structure Confirmation

To unequivocally confirm the molecular structure, advanced 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in identifying proton-proton coupling networks. For this compound, the absence of significant cross-peaks would be expected, as the methyl and methylene protons are not directly coupled to other protons, confirming their singlet nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting the signals of the methyl protons to their corresponding methyl carbons and the methylene protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, providing the backbone of the molecular connectivity. Key expected correlations would include:

Correlations from the C3-methyl protons to the C3 and C4 carbons of the isoxazole ring.

Correlations from the C5-methyl protons to the C5 and C4 carbons of the isoxazole ring.

Correlations from the methylene protons to the C4 carbon of the isoxazole ring.

These 2D NMR techniques, used in concert, would provide a comprehensive and unambiguous confirmation of the assigned structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula. For this compound (C₆H₉NOS), the exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be determined and compared to the calculated theoretical value to confirm its elemental composition.

| Species | Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₆H₉NOS⁺ | 143.0405 |

| [M+H]⁺ | C₆H₁₀NOS⁺ | 144.0483 |

Fragmentation Pattern Analysis for Structural Insights

Analysis of the fragmentation pattern in the mass spectrum provides valuable information about the compound's structure. While specific experimental fragmentation data for this compound is not documented in the searched sources, a prospective analysis suggests potential fragmentation pathways. The molecular ion would likely undergo fragmentation through cleavage of the C-S bond, loss of the thiol group, or rearrangements and cleavages within the isoxazole ring. The identification and analysis of these fragment ions would further corroborate the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques utilized to probe the vibrational modes of molecules, providing a molecular fingerprint that is invaluable for functional group identification and structural elucidation. For the compound This compound , these spectroscopic methods would reveal characteristic vibrational frequencies corresponding to its distinct functional groups: the 3,5-dimethylisoxazole (B1293586) ring and the methanethiol moiety.

Expected Infrared (IR) Absorption Bands:

The IR spectrum is expected to be dominated by absorptions arising from the vibrations of the isoxazole ring and the thiol group.

Isoxazole Ring Vibrations : The isoxazole ring, being a heterocyclic aromatic system, will exhibit a series of characteristic stretching and bending vibrations.

C=N Stretching : This vibration is typically observed in the region of 1650-1590 cm⁻¹.

C=C Stretching : Aromatic and heteroaromatic ring systems display C=C stretching vibrations in the 1600-1475 cm⁻¹ range.

Ring Breathing Modes : These vibrations, which involve the symmetric expansion and contraction of the ring, are often found in the fingerprint region and can be highly characteristic.

C-O-N Stretching : The stretching of the C-O-N linkage within the isoxazole ring is expected to produce bands in the 1440-1300 cm⁻¹ region.

Methyl Group (CH₃) Vibrations : The two methyl groups attached to the isoxazole ring will give rise to:

Asymmetric and Symmetric C-H Stretching : Typically found in the 2960-2870 cm⁻¹ range.

Asymmetric and Symmetric C-H Bending : These vibrations are expected around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

Methanethiol (-CH₂SH) Vibrations :

S-H Stretching : This is a weak but sharp absorption and is one of the most characteristic peaks for a thiol. It is typically observed in the range of 2600-2550 cm⁻¹. The weakness of this band is a distinguishing feature.

C-S Stretching : This vibration is also typically weak and appears in the 700-600 cm⁻¹ region.

CH₂ Vibrations : The methylene group will exhibit stretching vibrations around 2925 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric), and scissoring vibrations around 1470 cm⁻¹.

Expected Raman Scattering Peaks:

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance is dependent on a change in the dipole moment of a bond, Raman scattering depends on a change in the polarizability.

S-H Stretching : The S-H stretching vibration, which is weak in the IR spectrum, often gives a more readily observable peak in the Raman spectrum in the same 2600-2550 cm⁻¹ region.

C-S Stretching : Similarly, the C-S stretching vibration in the 700-600 cm⁻¹ range can be more intense in the Raman spectrum compared to the IR spectrum.

Isoxazole Ring Vibrations : The symmetric "breathing" modes of the isoxazole ring are typically strong and sharp in the Raman spectrum, providing a distinct signature for the heterocyclic system. Aromatic C=C and C=N stretching vibrations will also be Raman active.

The following table summarizes the expected key vibrational frequencies for This compound .

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Thiol | S-H Stretch | 2600-2550 | Weak | Medium |

| Alkane | C-H Stretch (Methyl) | 2960-2870 | Medium-Strong | Medium-Strong |

| Alkane | C-H Bend (Methyl) | 1460, 1380 | Medium | Medium |

| Alkane | C-H Stretch (Methylene) | 2925, 2850 | Medium | Medium |

| Alkane | C-H Bend (Methylene) | 1470 | Medium | Medium |

| Heteroaromatic | C=N Stretch | 1650-1590 | Medium-Strong | Medium-Strong |

| Heteroaromatic | C=C Stretch | 1600-1475 | Medium-Strong | Strong |

| Heteroaromatic | Ring Breathing | Fingerprint Region | Medium | Strong |

| Ether/Amine | C-O-N Stretch | 1440-1300 | Medium-Strong | Medium |

| Thiol | C-S Stretch | 700-600 | Weak | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. For This compound , the UV-Vis spectrum would be primarily dictated by the electronic structure of the 3,5-dimethylisoxazole chromophore.

The isoxazole ring contains π-electrons and non-bonding (n) electrons on the oxygen and nitrogen atoms, which can undergo transitions to higher energy anti-bonding π* orbitals. The primary electronic transitions expected for the isoxazole moiety are:

π → π* Transitions : These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. For aromatic and heteroaromatic systems, these transitions are typically of high energy and result in strong absorption bands. For the 3,5-dimethylisoxazole ring, these transitions are expected to occur in the shorter wavelength UV region, likely below 250 nm. The exact position of the absorption maximum (λmax) would be influenced by the substitution pattern on the ring. The methyl groups, being weakly electron-donating, may cause a slight bathochromic (red) shift compared to the unsubstituted isoxazole.

n → π* Transitions : These transitions involve the excitation of a non-bonding electron from the oxygen or nitrogen atom to a π* anti-bonding orbital. These transitions are typically of lower energy than π → π* transitions and result in weaker absorption bands. They are often observed at longer wavelengths, potentially overlapping with the π → π* bands or appearing as a shoulder on the main absorption peak.

The methanethiol group is not a strong chromophore and is not expected to significantly contribute to the UV-Vis absorption in the typical measurement range (200-800 nm). The sulfur atom has non-bonding electrons, but their n → σ* transitions are generally of very high energy and occur in the far-UV region, below 200 nm.

Therefore, the UV-Vis spectrum of This compound is predicted to be dominated by the absorptions of the 3,5-dimethylisoxazole ring. The solvent used for analysis can also influence the position and intensity of the absorption bands. Polar solvents may cause a hypsochromic (blue) shift for n → π* transitions and a slight bathochromic shift for π → π* transitions.

A hypothetical UV-Vis data table for This compound in a non-polar solvent like hexane (B92381) might look as follows, based on the behavior of similar isoxazole derivatives.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Hexane | ~220-240 | High | π → π |

| Hexane | ~260-280 | Low | n → π |

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to derivatives)

Several studies on derivatives of 3,5-dimethylisoxazole have been reported, revealing key structural features of this heterocyclic system. For instance, the crystal structure of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine has been determined. In this derivative, the 3,5-dimethylisoxazole ring is essentially planar, as expected for an aromatic system. The bond lengths and angles within the ring are consistent with its heteroaromatic character.

Based on the analysis of such derivatives, the following structural characteristics can be anticipated for the 3,5-dimethylisoxazole portion of This compound in the solid state:

Planarity of the Isoxazole Ring : The five-membered isoxazole ring is expected to be planar.

Bond Lengths : The C-C, C-N, and C-O bond lengths within the ring will exhibit values intermediate between single and double bonds, characteristic of aromatic systems. The exocyclic C-C bonds to the methyl groups will have typical single bond lengths.

Bond Angles : The internal bond angles of the isoxazole ring will be close to the ideal 108° for a regular pentagon, with some distortion due to the different heteroatoms.

Conformation of the Methanethiol Group : The methanethiol group attached at the 4-position of the isoxazole ring will have a specific conformation relative to the ring. The torsion angle defined by the atoms C5-C4-C(methylene)-S would be a key parameter in describing this conformation. Intermolecular interactions, such as hydrogen bonding involving the thiol hydrogen, could influence this conformation.

A hypothetical partial crystallographic data table for a derivative of This compound is presented below to illustrate the type of information obtained from an X-ray diffraction study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 105.2 |

| Volume (ų) | 1055.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.350 |

Computational and Theoretical Investigations of 3,5 Dimethylisoxazol 4 Yl Methanethiol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to the theoretical study of molecular systems. irjweb.comripublication.com These methods are employed to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For (3,5-Dimethylisoxazol-4-yl)methanethiol, this involves calculating bond lengths, bond angles, and dihedral angles that result in a minimum on the potential energy surface. epstem.net The 3,5-dimethylisoxazole (B1293586) moiety is expected to be largely planar, while the key conformational flexibility arises from the rotation around the C4-CH₂ and CH₂-SH bonds.

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound Note: These are representative values based on DFT calculations for similar molecular structures.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | O1-N2 | ~1.42 Å |

| Bond Length | N2-C3 | ~1.31 Å |

| Bond Length | C4-C(H₂) | ~1.51 Å |

| Bond Length | C(H₂)-SH | ~1.82 Å |

| Bond Angle | C5-O1-N2 | ~109° |

| Bond Angle | C3-C4-C5 | ~106° |

| Bond Angle | C4-C(H₂)-S | ~110° |

| Dihedral Angle | C5-C4-C(H₂)-S | Variable (defines conformation) |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the methanethiol (B179389) group, due to sulfur's lone pairs of electrons, making this site susceptible to electrophilic attack. The LUMO is likely distributed across the π-system of the isoxazole (B147169) ring, indicating this region as the probable site for nucleophilic attack. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies Note: Values are hypothetical, based on typical DFT (B3LYP) calculations for heterocyclic thiol compounds.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| E(HOMO) | -6.5 eV | Electron-donating capability (nucleophilicity) |

| E(LUMO) | -1.2 eV | Electron-accepting capability (electrophilicity) |

| Energy Gap (ΔE) | 5.3 eV | Indicates high kinetic stability and moderate reactivity |

Theoretical vibrational frequency analysis is performed to predict the infrared (IR) spectrum of a molecule. These calculations are also used to confirm that an optimized geometry corresponds to a true energy minimum (characterized by the absence of imaginary frequencies). epstem.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. By comparing the theoretical spectrum with experimental IR data, chemists can confirm the structure of a synthesized compound and gain insight into its bonding characteristics. For this compound, characteristic frequencies would include S-H stretching, C-S stretching, C-N and N-O ring stretching, and C-H stretching/bending from the methyl and methylene (B1212753) groups.

Table 3: Predicted Key Vibrational Frequencies Note: These are unscaled, representative values from DFT calculations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| S-H stretch | ~2600 cm⁻¹ |

| C-H stretch (methyl) | ~2950-3050 cm⁻¹ |

| C=N stretch (isoxazole ring) | ~1600 cm⁻¹ |

| C-C stretch (ring) | ~1450 cm⁻¹ |

| N-O stretch (ring) | ~1380 cm⁻¹ |

| C-S stretch | ~700 cm⁻¹ |

Reaction Mechanism Studies Using Computational Methods

Computational methods are invaluable for elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical reaction. This involves locating the structures of reactants, products, intermediates, and, most importantly, transition states. By calculating the energy barriers (activation energies) associated with different possible pathways, the most favorable reaction mechanism can be identified.

For this compound, studies could focus on reactions involving the nucleophilic thiol group, such as S-alkylation or oxidation. Alternatively, reactions involving the isoxazole ring, like cycloadditions or ring-opening reactions under specific conditions, could be investigated. These computational studies provide a level of detail about the reaction process that is often inaccessible through experimental means alone.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

Quantum chemical calculations can accurately predict various spectroscopic properties, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating ¹H and ¹³C NMR chemical shifts. epstem.net

Theoretical chemical shifts are calculated for a molecule's optimized geometry and are then often scaled or correlated with experimental data to improve accuracy. epstem.net This predictive power is extremely useful for confirming chemical structures, assigning signals in complex spectra, and studying conformational equilibria. For this compound, calculations would predict distinct signals for the two non-equivalent methyl groups, the methylene protons, the thiol proton, and the carbons of the isoxazole ring. researchgate.netnih.gov

Table 4: Predicted vs. Typical Experimental NMR Chemical Shifts (δ, ppm) Note: Predicted values are illustrative and based on GIAO calculations for similar structures. Experimental ranges are typical for the given functional groups.

| Atom | Predicted Shift (ppm) | Typical Experimental Range (ppm) |

|---|---|---|

| ¹H (C3-CH₃) | ~2.3 | 2.2 - 2.5 |

| ¹H (C5-CH₃) | ~2.5 | 2.4 - 2.7 |

| ¹H (-CH₂S-) | ~3.7 | 3.5 - 4.0 |

| ¹H (-SH) | ~1.5 | 1.0 - 2.0 |

| ¹³C (C3) | ~160 | 158 - 162 |

| ¹³C (C4) | ~115 | 112 - 118 |

| ¹³C (C5) | ~170 | 168 - 172 |

| ¹³C (-CH₂S-) | ~25 | 22 - 28 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a series of compounds with their physical properties or biological activities. researchgate.netnih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical techniques to derive a mathematical equation that relates these descriptors to the property of interest.

For this compound and its derivatives, a QSPR study would involve calculating a wide range of descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) parameters. mdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build 3D-QSPR models. mdpi.com These models can then be used to predict the properties of new, unsynthesized derivatives, guiding the design of molecules with enhanced characteristics, such as improved antifungal activity or specific physicochemical properties. tandfonline.comacs.org

Table 5: Examples of Molecular Descriptors for QSPR Modeling

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Atomic Charges | Describes reactivity and intermolecular interactions |

| Steric/Topological | Molecular Weight, Molecular Volume, Surface Area, Wiener Index | Describes size, shape, and branching of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Relates to solubility and membrane permeability |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Describes specific interactions with biological targets |

Synthetic Utility of 3,5 Dimethylisoxazol 4 Yl Methanethiol As a Chemical Building Block

Role as an Intermediate in Multi-Step Organic Synthesis

(3,5-Dimethylisoxazol-4-yl)methanethiol and its parent scaffold, 3,5-dimethylisoxazole (B1293586), serve as crucial intermediates in the synthesis of complex organic molecules. The isoxazole (B147169) ring system is stable, allowing for chemical modifications at other positions of the molecule. The thiol group, in particular, provides a nucleophilic handle for a range of reactions.

A notable example of the 3,5-dimethylisoxazole core acting as a foundational intermediate is in the synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. In this multi-step synthesis, 3,5-dimethylisoxazole is first sulfochlorinated at the 4-position. The resulting sulfonyl chloride is then reacted with the natural alkaloid cytisine to yield the final complex product. nih.gov This demonstrates the utility of the 3,5-dimethylisoxazole moiety as a stable core that can be functionalized and coupled with other molecules to create novel and potentially biologically active compounds.

While direct literature on the synthetic routes involving the methanethiol (B179389) derivative is not extensively detailed, the known reactivity of thiols suggests its role as an intermediate. The thiol group can readily undergo S-alkylation, S-acylation, and oxidation to form disulfides, sulfoxides, or sulfonic acids. These transformations would allow for the introduction of a wide variety of substituents and functional groups, making this compound a valuable intermediate for generating a range of derivatives.

Table 1: Key Reactions in the Synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine

| Step | Reactant 1 | Reactant 2 | Key Transformation |

| 1 | 3,5-Dimethylisoxazole | Chlorosulfonic acid | Sulfochlorination at the 4-position |

| 2 | 3,5-Dimethylisoxazole-4-sulfonyl chloride | Cytisine | Sulfonamide bond formation |

Scaffold for Complex Molecule Construction

The 3,5-dimethylisoxazole ring is a recognized scaffold in medicinal chemistry. Its structural rigidity and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive core for designing molecules that can bind to biological targets. When functionalized with a methanethiol group at the 4-position, the resulting molecule, this compound, becomes a bifunctional scaffold.

The isoxazole portion of the molecule can serve as a bioisostere for other chemical groups, such as an acetyl-lysine mimic, which is important for targeting certain proteins like bromodomains. The thiol group, on the other hand, provides a point of attachment for building out more complex structures. For instance, the thiol can be used in thiol-ene "click" reactions or in the formation of thioethers, allowing for the facile connection of the isoxazole scaffold to other molecular fragments.

The synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine again serves as a prime example of the 3,5-dimethylisoxazole ring acting as a scaffold. nih.gov In this case, the isoxazole core is used to link a sulfonyl group to the complex, polycyclic structure of cytisine. This modular approach, where a central scaffold is used to connect different functional components, is a common strategy in drug discovery and the development of complex molecular architectures.

Use in the Development of Chemically Diverse Compound Libraries

The properties of this compound make it a suitable building block for the construction of chemically diverse compound libraries, which are essential tools in high-throughput screening and drug discovery. The ability to perform a variety of chemical reactions on the thiol group allows for the generation of a large number of derivatives from a single starting material.

For example, a library of compounds could be synthesized by reacting this compound with a diverse set of alkyl halides, acyl chlorides, or Michael acceptors. This would result in a library of thioethers, thioesters, and other sulfur-containing compounds, each with a unique substituent attached to the sulfur atom.

Furthermore, the principles of solid-phase synthesis can be applied to create even larger and more diverse libraries. nih.govscispace.com this compound could be attached to a solid support via its thiol group, and then a variety of chemical transformations could be performed on the isoxazole ring or other parts of the molecule. This approach allows for the rapid and efficient synthesis of a large number of compounds in a parallel fashion. The development of fused isoxazole libraries is also a strategy employed in the discovery of new therapeutic lead compounds. mdpi.com

Table 2: Potential Reactions for Compound Library Synthesis from this compound

| Reaction Type | Reagent Class | Resulting Functional Group |

| S-Alkylation | Alkyl halides | Thioether |

| S-Acylation | Acyl chlorides | Thioester |

| Michael Addition | α,β-Unsaturated carbonyls | Thioether |

| Oxidation | Oxidizing agents | Disulfide, Sulfoxide, Sulfonic acid |

常见问题

Q. What are the established synthetic routes for (3,5-Dimethylisoxazol-4-yl)methanethiol and its derivatives?

The compound can be synthesized via a two-step method:

- Step 1 : React 2,4-pentanedione with formaldehyde and hydroxylamine to form the isoxazole ring.

- Step 2 : Introduce the thiol group by reacting with α,ω-dithiols under controlled conditions. For derivatives, Pd(II) or Cu(I) complexes can be formed by treating the ligand with metal salts (e.g., PdCl₂ in acetonitrile) . Key parameters include solvent choice (e.g., ethanol for recrystallization) and reaction time (18–24 hours for optimal yield).

Q. How is structural characterization performed for this compound derivatives?

- IR Spectroscopy : Identify M–S bonds (e.g., Pd–S at 334 cm⁻¹, Cu–S at 320 cm⁻¹) in metal complexes .